REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(=C)C.CC(C)C.[CH2:16]=[CH:17][CH2:18][CH3:19]>[O-2].[Al+3].[O-2].[O-2].[Al+3]>[CH:17]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])([CH2:18][CH3:19])[CH3:16] |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was calcined in air at a temperature of 450° C.
|
Type
|
ADDITION
|
Details
|
was charged in an autoclave
|
Type
|
ADDITION
|
Details
|
was then charged over a period of 3.5 hours
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
The amount of raffinate charged
|
Type
|
CUSTOM
|
Details
|
at the end of 7 hours
|
Duration
|
7 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |